molecular formula C9H8ClNO4S B1277593 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride CAS No. 293741-60-3

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride

Cat. No.: B1277593
CAS No.: 293741-60-3
M. Wt: 261.68 g/mol
InChI Key: VDOUTDKFANTPPX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride emerged from the broader historical evolution of benzoxazine chemistry, which has its roots in the mid-20th century exploration of heterocyclic compounds. The benzoxazine scaffold itself was first characterized in 1959, marking the beginning of systematic investigations into this class of heterocyclic molecules. The discovery of benzoxazines represented a significant milestone in heterocyclic chemistry, as these compounds demonstrated unique structural properties combining the aromatic stability of benzene with the reactive potential of oxazine rings.

The specific sulfonyl chloride derivative under examination represents a more recent advancement in benzoxazine chemistry, developed through strategic modifications to enhance synthetic utility and biological activity. The introduction of the sulfonyl chloride functional group at the 6-position was achieved through systematic chlorosulfonylation reactions, as demonstrated in synthetic protocols that utilize chlorosulfonic acid under controlled temperature conditions. These synthetic developments occurred as part of broader medicinal chemistry programs aimed at creating benzoxazine derivatives with enhanced pharmacological properties and synthetic versatility.

The historical progression toward this particular compound reflects the evolution of synthetic organic chemistry from simple heterocycle formation to sophisticated functional group manipulation. Early benzoxazine synthesis relied primarily on Mannich-type condensations between phenols, amines, and formaldehyde. However, the development of more complex derivatives like 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride required advances in selective functionalization techniques and protective group strategies. This compound therefore represents both a culmination of historical benzoxazine research and a starting point for modern applications in pharmaceutical chemistry.

Significance in Organic Chemistry

The significance of 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride in organic chemistry stems from its dual role as both a synthetic intermediate and a pharmacologically active scaffold. The sulfonyl chloride functionality serves as a highly reactive electrophilic center, enabling diverse chemical transformations including nucleophilic substitution reactions with amines to form sulfonamide derivatives. This reactivity profile makes the compound particularly valuable in medicinal chemistry applications where sulfonamide linkages are desired for their known biological activities and favorable pharmacokinetic properties.

The benzoxazine core structure contributes additional synthetic versatility through its capacity for ring-opening polymerization reactions. These thermal ring-opening processes occur without the evolution of volatile byproducts, making benzoxazine derivatives particularly attractive for materials applications. The presence of the 2-methyl substituent modifies both the electronic properties and steric environment of the oxazine ring, potentially influencing polymerization kinetics and final material properties. Such structural modifications have proven crucial in developing benzoxazine resins with tailored thermal and mechanical characteristics.

From a mechanistic perspective, the compound exemplifies the principles of heterocyclic reactivity that govern modern organic synthesis. The oxazine ring system exhibits unique reactivity patterns that differ from both simple ethers and imines, requiring specialized synthetic approaches and reaction conditions. The successful synthesis and isolation of this compound therefore represents a significant achievement in heterocyclic chemistry, demonstrating the ability to incorporate multiple functional groups while maintaining structural integrity and synthetic accessibility.

Table 1: Key Physical and Chemical Properties of 2-Methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride

Property Value Reference
Chemical Abstracts Service Number 293741-60-3
Molecular Formula C9H8ClNO4S
Molecular Weight 261.68 g/mol
MDL Number MFCD08144707
Minimum Purity Specification 95%
Physical State White solid
Storage Conditions Cool, dry place

Benzoxazine Family Overview

The benzoxazine family represents a diverse class of heterocyclic compounds characterized by the presence of a six-membered oxazine ring fused to a benzene ring system. These compounds have gained considerable attention in both academic research and industrial applications due to their unique combination of thermal stability, mechanical properties, and biological activities. The fundamental benzoxazine structure consists of a 1,3-oxazine ring fused to a benzene ring, creating a bicyclic system with distinctive electronic and steric properties that distinguish it from other heterocyclic families.

Benzoxazines are typically classified based on their substitution patterns and the nature of functional groups attached to the core structure. The most common classification system considers the position of substituents on both the benzene ring and the oxazine ring, leading to systematic nomenclature that facilitates chemical communication and database searching. Within this classification framework, 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride represents a highly functionalized derivative that incorporates multiple reactive sites for further chemical elaboration.

The biological significance of benzoxazines has been extensively documented, with numerous derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. These biological properties arise from the unique electronic characteristics of the benzoxazine scaffold, which can interact with various biological targets through hydrogen bonding, π-π stacking interactions, and covalent modification mechanisms. The diversity of biological activities associated with benzoxazines has led to their recognition as privileged scaffolds in medicinal chemistry, meaning that the core structure provides a foundation for developing compounds with multiple therapeutic applications.

Research into benzoxazine synthesis and applications has accelerated significantly in recent decades, driven by both fundamental scientific interest and practical applications. Modern synthetic approaches have evolved beyond traditional Mannich condensations to include metal-catalyzed coupling reactions, cyclocondensation strategies, and cascade reaction sequences that enable the construction of complex benzoxazine architectures. These advances have expanded the chemical space accessible within the benzoxazine family, enabling the development of specialized derivatives like the sulfonyl chloride compound under investigation.

Nomenclature and Classification

The systematic nomenclature of 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The base name "benzooxazine" indicates the fusion of a benzene ring with a 1,3-oxazine ring, where the numbers 1,4 specify the positions of the oxygen and nitrogen atoms within the oxazine ring relative to the benzene fusion point. The "2H" designation indicates that the compound exists in a partially reduced form where the oxazine ring contains a saturated carbon at the 2-position.

The substitution pattern described in the name provides detailed information about the functional groups present in the molecule. The "2-methyl" designation indicates the presence of a methyl group attached to the carbon atom at position 2 of the oxazine ring. The "3-oxo" component specifies that position 3 bears a carbonyl group, while "3,4-dihydro" indicates that the oxazine ring is partially saturated at positions 3 and 4. Finally, the "6-sulfonyl chloride" component identifies the presence of a chlorosulfonyl functional group attached to the benzene ring at position 6.

Classification systems for benzoxazine derivatives typically consider both structural features and functional properties. Structurally, this compound belongs to the class of dihydrobenzoxazinones due to the presence of both the partially reduced oxazine ring and the carbonyl functionality at position 3. From a functional perspective, it is classified as a sulfonyl chloride derivative, placing it within the broader category of organosulfur compounds that exhibit characteristic reactivity patterns associated with the sulfonyl chloride functional group.

The Chemical Abstracts Service registry system assigns this compound the unique identifier 293741-60-3, which serves as an unambiguous reference for database searches and chemical supply chain management. Additional classification codes include the MDL number MFCD08144707, which provides cross-referencing capabilities across multiple chemical databases and inventory systems. These systematic classification approaches ensure that the compound can be accurately identified and distinguished from closely related structural analogs within the benzoxazine family.

Table 2: Comparative Analysis of Related Benzoxazine Derivatives

Compound CAS Number Key Structural Difference Molecular Weight
2-Methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride 293741-60-3 Reference compound 261.68 g/mol
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride 31794-45-3 Lacks 2-methyl group 247.66 g/mol
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide 1240527-49-4 Sulfonamide vs chloride 242.26 g/mol

Position in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride occupies a unique position that bridges several important chemical domains. The compound exemplifies the sophisticated level of structural complexity that modern heterocyclic chemistry can achieve through strategic combination of different ring systems and functional groups. As a member of the benzoxazine family, it contributes to the expanding repertoire of nitrogen-oxygen containing heterocycles that have proven valuable in pharmaceutical research and materials science applications.

The heterocyclic chemistry of benzoxazines is distinguished by the unique electronic properties that arise from the fusion of aromatic and non-aromatic ring systems. The benzene ring provides aromatic stability and characteristic π-electron delocalization, while the oxazine ring contributes polar heteroatoms and reactive sites for chemical transformation. This combination creates a molecular architecture that exhibits both stability under normal storage conditions and reactivity under appropriate activation conditions, making benzoxazines particularly suitable for applications requiring controlled chemical reactivity.

The position of this compound within heterocyclic chemistry is further defined by its relationship to other important heterocyclic families. Benzoxazines share structural similarities with benzoxazoles, quinoxalines, and benzothiazines, yet exhibit distinct reactivity patterns that reflect the unique properties of the oxazine ring system. The thermal ring-opening polymerization behavior of benzoxazines, for example, distinguishes them from most other heterocyclic compounds and has led to their recognition as important monomers for advanced polymer materials.

Contemporary research in heterocyclic chemistry increasingly focuses on multifunctional compounds that combine multiple reactive sites within a single molecular framework. The sulfonyl chloride derivative under investigation represents an excellent example of this trend, incorporating both the heterocyclic benzoxazine core and the highly reactive sulfonyl chloride functionality. This combination enables diverse synthetic transformations that would be difficult to achieve with simpler heterocyclic systems, positioning the compound as a valuable tool for modern synthetic organic chemistry.

The role of benzoxazines in medicinal chemistry further emphasizes their importance within heterocyclic chemistry. Unlike many traditional heterocyclic scaffolds that exhibit narrow ranges of biological activity, benzoxazines have demonstrated remarkable versatility in biological systems. This versatility reflects the unique structural features of the benzoxazine scaffold, which can adopt multiple conformations and interact with diverse biological targets through various molecular recognition mechanisms. The development of specialized derivatives like the sulfonyl chloride compound represents an ongoing effort to expand the therapeutic potential of benzoxazine-based drug candidates.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOUTDKFANTPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424571
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293741-60-3
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzooxazine-6-sulfonyl chloride typically involves the sulfonylation of a 2-methyl-3-oxo-3,4-dihydro-2H-benzooxazine derivative or a closely related benzoxazine precursor using chlorosulfonic acid. This introduces the sulfonyl chloride functional group at the 6-position of the benzoxazine ring system.

Detailed Synthetic Procedure

A representative preparation method, adapted from closely related benzoxazine sulfonyl chloride syntheses, is as follows:

Step Reagents/Conditions Description Outcome/Yield
1 2-Methyl-3-oxo-3,4-dihydro-2H-benzooxazine (precursor) Slowly added in portions to chlorosulfonic acid (HSO3Cl) at 0–5 °C over 20 minutes Controlled sulfonylation
2 Stirring at 5–10 °C for 1–1.3 hours Reaction maintained at low temperature to avoid side reactions Completion of sulfonylation
3 Quenching by pouring into ice (approx. 100 g) Reaction mixture carefully quenched to stop reaction Formation of sulfonyl chloride
4 Extraction with dichloromethane (CH2Cl2) Organic layer separated and dried over sodium sulfate (Na2SO4) Purification step
5 Filtration and concentration under reduced pressure Removal of solvent to isolate product White solid obtained
6 Characterization by 1H NMR and ES-MS Confirm structure and purity Yield approx. 66%

Reaction Conditions and Optimization

Parameter Condition Notes
Temperature 0–10 °C Low temperature to control reaction rate and avoid decomposition
Reaction Time 1–1.3 hours Sufficient for complete sulfonylation
Solvent Chlorosulfonic acid (neat) Acts as both reagent and solvent
Workup Ice quench, extraction with CH2Cl2 Efficient isolation of product
Purification Drying over Na2SO4, rotary evaporation Removes moisture and solvent
Yield ~66% Moderate yield typical for sulfonyl chloride synthesis

Characterization Data (Indicative)

  • 1H NMR (400 MHz, CDCl3):
    Signals consistent with aromatic protons, methyl group, and oxazine ring protons. For example, singlet at δ 9.29 ppm (1H), aromatic doublets at δ 7.71 and 7.16 ppm, singlet at δ 7.52 ppm, and singlet at δ 4.80 ppm (2H).

  • Mass Spectrometry (ES-MS):
    Molecular ion peaks consistent with the expected molecular weight of the sulfonyl chloride derivative.

Summary Table of Preparation Method

Aspect Details
Starting Material 2-Methyl-3-oxo-3,4-dihydro-2H-benzooxazine or analog
Sulfonylation Agent Chlorosulfonic acid (HSO3Cl)
Reaction Temperature 0–10 °C
Reaction Time ~1 to 1.3 hours
Workup Ice quench, extraction with dichloromethane
Purification Drying over Na2SO4, rotary evaporation
Yield Approximately 66%
Product Form White solid
Characterization 1H NMR, ES-MS

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Development

The compound is used as an intermediate in the synthesis of biologically active molecules. Its sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities into various organic molecules. Sulfonamides have broad applications in medicinal chemistry, including antibacterial and antidiabetic agents.

Case Study : A study demonstrated the use of sulfonyl chlorides in the synthesis of novel sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of the 2-methyl-3-oxo group enhances the pharmacological profile by improving solubility and bioavailability.

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. The oxazine moiety contributes to the thermal stability and mechanical strength of polymer matrices.

Case Study : Research has shown that polymers derived from oxazine compounds exhibit enhanced thermal properties compared to their non-oxazine counterparts. The incorporation of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine into polymer chains resulted in materials suitable for high-temperature applications.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Summary of Reactions Involving 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form sulfonamides
Coupling ReactionsParticipates in cross-coupling reactions
PolymerizationUsed to synthesize high-performance polymers

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity is exploited in the design of inhibitors for various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride (CAS Number: 293741-60-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the molecular formula C9H8ClNO4SC_9H_8ClNO_4S and a molecular weight of 247.68 g/mol. The structure features a sulfonyl chloride group, which is known to enhance reactivity and biological activity.

Biological Activity Overview

Research indicates that 2-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine derivatives exhibit various biological activities, including:

  • Antifungal Activity : The compound has shown promising results against fungal strains.
  • Anticancer Activity : Inhibitory effects on cancer cell lines have been documented.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases such as Alzheimer's.

Antifungal Activity

A study highlighted the antifungal properties of related compounds within the benzoxazine class. The presence of the sulfonyl group significantly improved antifungal activity against various strains, including Fusarium oxysporum and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 µg/mL for some derivatives, indicating strong efficacy compared to standard antifungal agents .

CompoundMIC (µg/mL)Target Organism
2-Methyl-3-oxo-benzoxazine12.5Fusarium oxysporum
Related Compound A15.0Aspergillus niger
Standard Control (Nystatin)23.0Candida albicans

Anticancer Activity

The compound's anticancer potential has been explored through its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a target for cancer therapy. An IC50 value of 1.6 µM was recorded for related compounds in cell-based assays, indicating significant inhibitory action .

Neuroprotective Effects

Research has indicated that compounds similar to 2-methyl-3-oxo-benzoxazine may help mitigate neurodegeneration by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit AChE inhibitory activity with IC50 values around 2.7 µM . This suggests a potential therapeutic role in cognitive disorders.

Case Studies

  • GSK-3β Inhibition :
    • A study on neuroblastoma cells treated with a related compound showed increased levels of phosphorylated GSK-3β Ser9 after treatment with concentrations as low as 12.5 µM, confirming the compound's inhibitory effect on this critical pathway in cancer cells .
  • Antifungal Efficacy :
    • In a comparative study, several benzoxazine derivatives were tested against common fungal pathogens. The results indicated that modifications to the benzoxazine core could enhance antifungal activity significantly compared to traditional antifungals like ketoconazole .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves sulfonation of the benzooxazine precursor using chlorosulfonic acid under controlled temperature (0°C to room temperature). Post-reaction, the product is precipitated in ice water, followed by sequential washing and drying. Purity optimization requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validation via HPLC (>97% purity) . For intermediates, anhydrous conditions and stoichiometric control of reagents (e.g., triethylamine as a base) are critical to minimize hydrolysis byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point (mp) Analysis : Compare observed mp (65–69°C) with literature values to confirm identity .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the sulfonyl chloride group (δ ~3.5–4.0 ppm for adjacent protons) and benzoxazine ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 247.70) and fragmentation patterns .

Q. What are the stability considerations for handling this sulfonyl chloride?

  • Methodological Answer : The compound is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous solvents (e.g., DMF, THF) for reactions. Monitor hydrolysis via IR spectroscopy (disappearance of S=O stretches at ~1370 cm1^{-1}) and adjust reaction timelines accordingly .

Advanced Research Questions

Q. How can the reactivity of the sulfonyl chloride group be exploited in nucleophilic substitution reactions?

  • Methodological Answer : Design reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. For example:

  • Amine Coupling : React with primary amines (e.g., aniline derivatives) in DMF using triethylamine (1.1 equiv) and catalytic DMAP. Monitor via TLC (Rf_f shift) and purify via flash chromatography .
  • Kinetic Studies : Vary temperature (0–40°C) and nucleophile concentration to determine rate constants using 19F^{19}F-NMR or HPLC tracking .

Q. What computational strategies can predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices for the sulfonyl chloride group to prioritize reaction partners.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with conserved lysine residues) using software like AutoDock Vina. Cross-validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for benzoxazine-sulfonyl derivatives?

  • Methodological Answer :

  • Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl group substitution on the oxazine ring) and compare bioactivity profiles. Use statistical tools (e.g., PCA) to identify critical substituents .

Data-Driven Research Design

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Set MS in MRM mode for target ions.
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify levels ≥0.1% .

Q. How to design scalable synthetic protocols without compromising yield?

  • Methodological Answer : Optimize parameters via Design of Experiments (DoE):

  • Variables : Reaction time (1–24 h), solvent volume (DMF vs. THF), and acid scavenger (e.g., polymer-bound vs. soluble bases).
  • Response Surface Methodology (RSM) : Model interactions to identify optimal conditions (e.g., 12 h reaction time in DMF with 1.2 equiv Et3_3N) .

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